molecular formula C7H11Cl2N3O3 B1420911 (2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride CAS No. 1221722-31-1

(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride

Cat. No.: B1420911
CAS No.: 1221722-31-1
M. Wt: 256.08 g/mol
InChI Key: DERHIPUIOUKEEW-UHFFFAOYSA-N
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Description

(2-Methoxy-4-nitrophenyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C7H11Cl2N3O3 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activities : Bharti, S., Nath, G., Tilak, R., & Singh, S. (2010) synthesized a series of compounds including hydrazines and evaluated their antimicrobial activities. They found that some compounds displayed moderate to excellent anti-fungal and anti-bacterial activities, indicating potential applications in developing new antimicrobial agents (Bharti et al., 2010).

  • Chemical Synthesis : Ju Xiu-lian (2011) improved the synthesis of 6-methoxy-2(3H)-benzoxazolone from 2-nitro-5-methoxyphenol using hydrazine, highlighting its role in facilitating chemical reactions and synthesis processes (Ju Xiu-lian, 2011).

  • Anti-Alzheimer and Anti-cox2 Agents : Attaby, F., Fattah, A. K. A., Shaif, L., & Elsayed, M. (2009) conducted a study on the chemistry and biological activities of pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines. They synthesized these compounds and tested them as potential anti-Alzheimer and anti-cox2 reagents, finding promising results (Attaby et al., 2009).

  • Synthesis of Stable Intermediates : Zelenin, K., Tugusheva, A. R., Yakimovich, S. I., Alekseev, V. V., & Zerova, E. V. (2002) explored the use of 1,3-dicarbonyl compounds with hydrazines to form stable intermediates for synthesizing pyrazoles, indicating the compound's utility in complex chemical syntheses (Zelenin et al., 2002).

  • Anticancer Prodrug : Penketh, P., Baumann, R., Shyam, K., Williamson, H. S., Ishiguro, K., Zhu, R.-f., Eriksson, E. S. S., Eriksson, L., & Sartorelli, A. (2011) reported on the anticancer prodrug KS119, which releases cytotoxins in hypoxic environments typical of solid tumors. They studied the physical properties and biological activities of this compound, revealing its potential in cancer treatment (Penketh et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, “4-Nitrophenylhydrazine mono and dihydrochloride”, recommends avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2-methoxy-4-nitrophenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.2ClH/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;;/h2-4,9H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERHIPUIOUKEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-31-1
Record name (2-methoxy-4-nitrophenyl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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